2-Chloro-2-(chloro(phenyl)methyl)-5-methyl-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(chloro(phenyl)methyl)-5-methyl-1-benzothiophen-3(2H)-one is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of two chlorine atoms, a phenyl group, and a methyl group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloro(phenyl)methyl)-5-methyl-1-benzothiophen-3(2H)-one typically involves multi-step organic reactions. One common method involves the chlorination of 5-methyl-1-benzothiophene-3(2H)-one, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3), and are carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(chloro(phenyl)methyl)-5-methyl-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.
Reduction Reactions: Reduction can be used to remove the chlorine atoms or to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-2-(chloro(phenyl)methyl)-5-methyl-1-benzothiophen-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-2-(chloro(phenyl)methyl)-5-methyl-1-benzothiophen-3(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chlorine and phenyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also undergo metabolic transformations in vivo, which can influence its activity and toxicity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylbutane: A simpler chlorinated compound with different reactivity and applications.
2-Chloro-2-methylpentane: Another chlorinated compound with a similar structure but different physical and chemical properties.
Uniqueness
2-Chloro-2-(chloro(phenyl)methyl)-5-methyl-1-benzothiophen-3(2H)-one is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
Properties
CAS No. |
63743-71-5 |
---|---|
Molecular Formula |
C16H12Cl2OS |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-chloro-2-[chloro(phenyl)methyl]-5-methyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C16H12Cl2OS/c1-10-7-8-13-12(9-10)15(19)16(18,20-13)14(17)11-5-3-2-4-6-11/h2-9,14H,1H3 |
InChI Key |
UUNNIHVNWOGCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(C2=O)(C(C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.